8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(Propan-2-yl)-1,3-diazaspiro[45]decane-2,4-dione is a chemical compound known for its unique spirocyclic structure
Preparation Methods
The synthesis of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride or imide, followed by cyclization to form the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, utilizing solvents such as chloroform, ethanol, or propanol .
Chemical Reactions Analysis
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides
Scientific Research Applications
8-(Propan-2-yl)-1,3-diazaspiro[4
Medicinal Chemistry: It has been investigated as a potential delta opioid receptor agonist, showing promise in pain management and treatment of neurological disorders.
Pharmacology: The compound’s ability to selectively target specific receptors makes it a valuable tool in pharmacological research.
Biology: Its interactions with biological targets have been explored to understand its effects on cellular processes.
Industry: The compound’s unique structure and reactivity make it useful in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as delta opioid receptors. By binding to these receptors, the compound can modulate signaling pathways, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione can be compared with other spirocyclic compounds, such as:
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its delta opioid receptor agonist activity.
8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with distinct reactivity and applications. The uniqueness of this compound lies in its specific structural features and its ability to selectively interact with certain biological targets.
Properties
IUPAC Name |
8-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-3-5-11(6-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGYMNTXAXUDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CC1)C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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